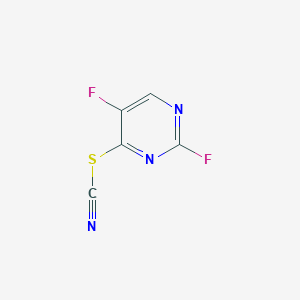
2,5-Difluoropyrimidin-4-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoropyrimidin-4-yl thiocyanate is a chemical compound belonging to the class of fluorinated pyrimidines. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyrimidine ring and a thiocyanate group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoropyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-fluorinated pyrimidine ring. One common method involves the reaction of 2,5-difluoropyrimidine with thiocyanogen or a thiocyanate salt under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Difluoropyrimidin-4-yl thiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Cyclization Reactions: The presence of the thiocyanate group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium azide, potassium hydroxide, and various amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: Major products formed from these reactions include substituted pyrimidines, thiourea derivatives, and various heterocyclic compounds.
Aplicaciones Científicas De Investigación
2,5-Difluoropyrimidin-4-yl thiocyanate has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Difluoropyrimidin-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
2,5-Difluoropyrimidine: Lacks the thiocyanate group but shares the fluorinated pyrimidine core.
2,4,6-Trifluoropyrimidine: Contains an additional fluorine atom, leading to different reactivity and properties.
Thiazole Derivatives: Similar in structure due to the presence of sulfur and nitrogen atoms, but with different biological activities.
Uniqueness: 2,5-Difluoropyrimidin-4-yl thiocyanate is unique due to the presence of both fluorine atoms and the thiocyanate group, which confer distinct electronic and steric properties.
Propiedades
Número CAS |
112889-49-3 |
|---|---|
Fórmula molecular |
C5HF2N3S |
Peso molecular |
173.15 g/mol |
Nombre IUPAC |
(2,5-difluoropyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C5HF2N3S/c6-3-1-9-5(7)10-4(3)11-2-8/h1H |
Clave InChI |
YGAKGGRGMVUVAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)F)SC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
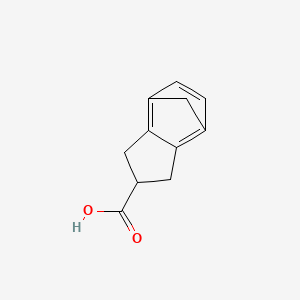

![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
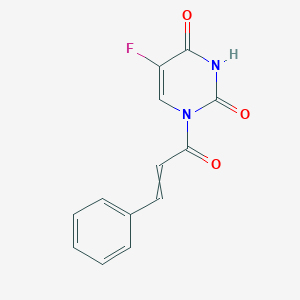
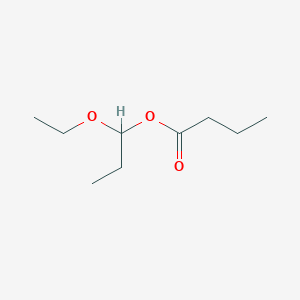
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
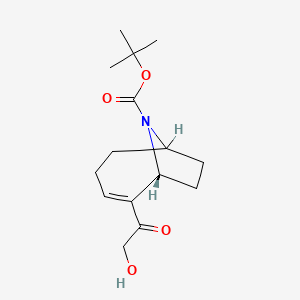
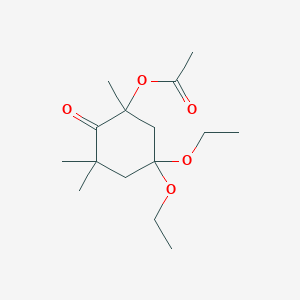
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)

